Lithospermic acid B

Übersicht

Beschreibung

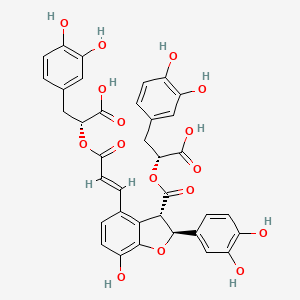

Lithospermic acid B is a plant secondary metabolite found in Lithospermum erythrorhizon, a species used in plant cell cultures . It is also known as Salvianolic acid B . It is a polyphenolic compound with the molecular formula C36H30O16 .

Synthesis Analysis

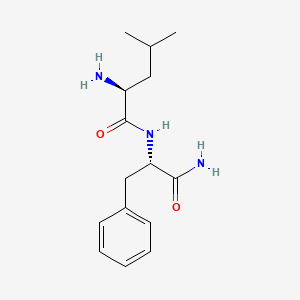

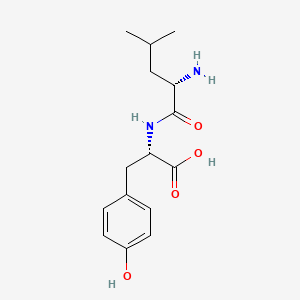

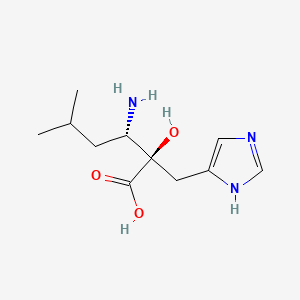

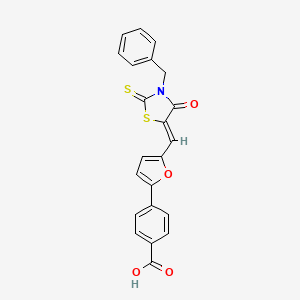

The synthesis of Lithospermic acid B has been studied using various strategies. One approach relied on an aldol condensation between a suitably substituted methyl arylacetate and 3,4-dimethoxybenzaldehyde, followed by cyclization . Another strategy involved the use of a Knoevenagel condensation reaction in the total synthesis of natural products .

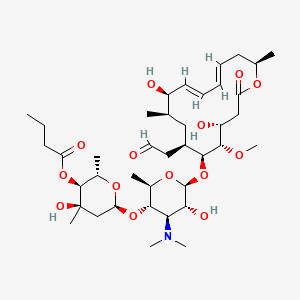

Molecular Structure Analysis

The Lithospermic acid B molecule contains a total of 86 bonds. There are 56 non-H bond(s), 29 multiple bond(s), 14 rotatable bond(s), 5 double bond(s), 24 aromatic bond(s), 1 five-membered ring(s), 4 six-membered ring(s), 1 nine-membered ring(s), 2 carboxylic acid(s) (aliphatic), 2 ester(s) (aliphatic), 2 hydroxyl group(s), and 7 aromatic .

Chemical Reactions Analysis

The degradation of Lithospermic acid B has been investigated as a function of buffer concentration, pH, and temperature. The degradation followed pseudo-first-order kinetics under all experimental conditions .

Physical And Chemical Properties Analysis

Lithospermic acid B has a molecular weight of 718.61 g/mol . Its physical properties include a density of 1.6±0.1 g/cm3, a boiling point of 862.6±65.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.3 mmHg at 25°C .

Wissenschaftliche Forschungsanwendungen

Anti-tumor Effects

Salvianolic acid B has demonstrated anti-tumor effects . It blocks platelet-derived growth factor-B signaling by inhibiting the phosphorylation of platelet-derived growth factor receptor-β . This action inhibits the action of tumor cells on perivascular cells, promotes the structural integrity of tumor vessels, increases perivascular cell coverage, promotes basement membrane integrity, enhances tight junctions between endothelial cells, reduces vascular leakage, and promotes normalization of tumor vessels, eventually inhibiting tumor metastasis .

Anti-inflammatory Effects

Salvianolic acid B has shown anti-inflammatory effects . It can regulate various signaling pathways, cells, and molecules to achieve maximum therapeutic effects . It has been found to improve immune function by inhibiting the Janus kinase 2 (JAK2)/STAT3 signaling pathway .

Antioxidant Effects

Salvianolic acid B has strong antioxidant effects . It can scavenge oxygen free radicals by providing hydrogen atoms and reduce the production of oxygen free radicals and oxygen-containing non-radicals by regulating the expression of antioxidant enzymes .

Anti-apoptotic Effects

Salvianolic acid B has demonstrated anti-apoptotic effects . It can regulate various signaling pathways, cells, and molecules to achieve maximum therapeutic effects .

Anti-fibrotic Effects

Salvianolic acid B has shown anti-fibrotic effects . It can regulate various signaling pathways, cells, and molecules to achieve maximum therapeutic effects .

Promotes Stem Cell Proliferation and Differentiation

Salvianolic acid B can promote stem cell proliferation and differentiation . This property makes it beneficial for cardiovascular and cerebrovascular diseases, aging, and liver fibrosis .

Cardiovascular and Cerebrovascular Diseases

Salvianolic acid B has a beneficial effect on cardiovascular and cerebrovascular diseases . It can regulate various signaling pathways, cells, and molecules to achieve maximum therapeutic effects .

Aging and Liver Fibrosis

Salvianolic acid B has a beneficial effect on aging and liver fibrosis . It can regulate various signaling pathways, cells, and molecules to achieve maximum therapeutic effects .

Safety And Hazards

Zukünftige Richtungen

Lithospermic acid B has been used in research on various plant secondary metabolites. Future biochemical and biological research using this species is being discussed . It has broad prospects in clinical application due to its extensive pharmacological effects, but the low bioavailability is a serious obstacle to further improving its efficacy in vivo and promoting clinical application .

Eigenschaften

IUPAC Name |

(2R)-2-[(E)-3-[(2S,3S)-3-[(1R)-1-carboxy-2-(3,4-dihydroxyphenyl)ethoxy]carbonyl-2-(3,4-dihydroxyphenyl)-7-hydroxy-2,3-dihydro-1-benzofuran-4-yl]prop-2-enoyl]oxy-3-(3,4-dihydroxyphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H30O16/c37-20-6-1-16(11-24(20)41)13-27(34(45)46)50-29(44)10-5-18-3-9-23(40)33-30(18)31(32(52-33)19-4-8-22(39)26(43)15-19)36(49)51-28(35(47)48)14-17-2-7-21(38)25(42)12-17/h1-12,15,27-28,31-32,37-43H,13-14H2,(H,45,46)(H,47,48)/b10-5+/t27-,28-,31+,32-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNKFFCBZYFGCQN-VWUOOIFGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CC(C(=O)O)OC(=O)C=CC2=C3C(C(OC3=C(C=C2)O)C4=CC(=C(C=C4)O)O)C(=O)OC(CC5=CC(=C(C=C5)O)O)C(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1C[C@H](C(=O)O)OC(=O)/C=C/C2=C3[C@@H]([C@H](OC3=C(C=C2)O)C4=CC(=C(C=C4)O)O)C(=O)O[C@H](CC5=CC(=C(C=C5)O)O)C(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H30O16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201031347 | |

| Record name | Lithospermic acid B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201031347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

718.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Salvianolic acid B | |

CAS RN |

121521-90-2 | |

| Record name | Salvianolic acid B | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=121521-90-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lithospermic acid B | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121521902 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lithospermic acid B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201031347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SALVIANOLIC ACID B | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C1GQ844199 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.